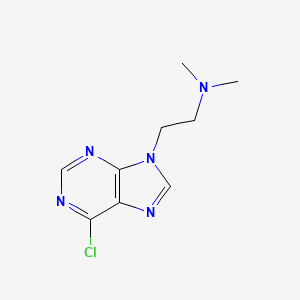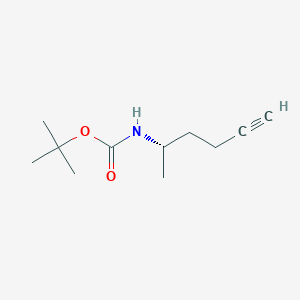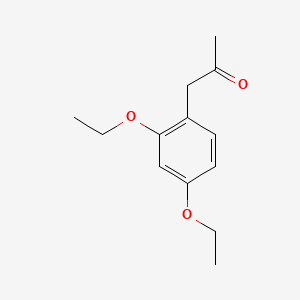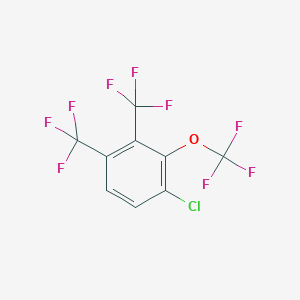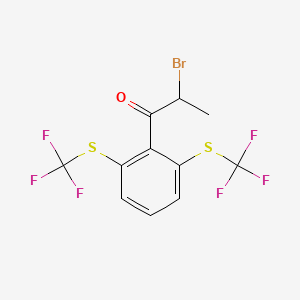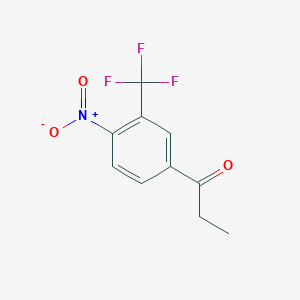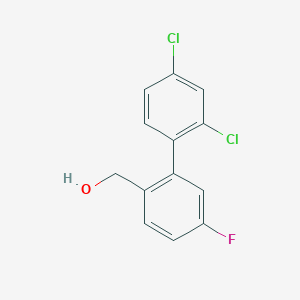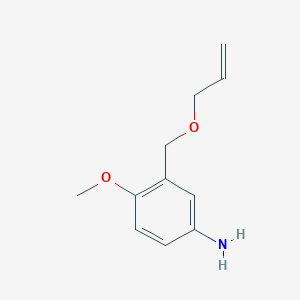
1-(2-(Bromomethyl)-5-(methylthio)phenyl)-3-chloropropan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Bromomethyl)-5-(methylthio)phenyl)-3-chloropropan-2-one is an organic compound characterized by the presence of bromomethyl, methylthio, and chloropropanone functional groups
Vorbereitungsmethoden
The synthesis of 1-(2-(Bromomethyl)-5-(methylthio)phenyl)-3-chloropropan-2-one typically involves multi-step organic reactions. One common synthetic route includes the bromination of a methylthio-substituted aromatic compound followed by chlorination and subsequent reaction with a propanone derivative. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product yield and purity.
Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and safety. The use of automated systems can also help in maintaining consistent reaction conditions and product quality.
Analyse Chemischer Reaktionen
1-(2-(Bromomethyl)-5-(methylthio)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can modify the chloropropanone moiety.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules, especially in the presence of palladium catalysts.
Common reagents used in these reactions include nucleophiles like amines or thiols, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2-(Bromomethyl)-5-(methylthio)phenyl)-3-chloropropan-2-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its reactive functional groups.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(2-(Bromomethyl)-5-(methylthio)phenyl)-3-chloropropan-2-one involves its interaction with molecular targets through its reactive functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methylthio and chloropropanone groups can also participate in various biochemical pathways, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(2-(Bromomethyl)-5-(methylthio)phenyl)-3-chloropropan-2-one include:
1-(2-(Bromomethyl)-5-(methylthio)phenyl)-2-chloropropan-2-one: Differing by the position of the chloropropanone group.
1-(2-(Bromomethyl)-5-(methylthio)phenyl)-3-bromopropan-2-one: Differing by the presence of a bromine atom instead of chlorine.
1-(2-(Bromomethyl)-5-(methylthio)phenyl)-3-hydroxypropan-2-one: Differing by the presence of a hydroxyl group instead of chlorine.
Eigenschaften
Molekularformel |
C11H12BrClOS |
|---|---|
Molekulargewicht |
307.63 g/mol |
IUPAC-Name |
1-[2-(bromomethyl)-5-methylsulfanylphenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C11H12BrClOS/c1-15-11-3-2-8(6-12)9(5-11)4-10(14)7-13/h2-3,5H,4,6-7H2,1H3 |
InChI-Schlüssel |
BPVLQTKYZBIMET-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC(=C(C=C1)CBr)CC(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


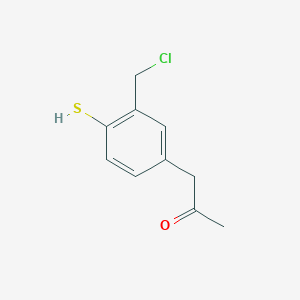
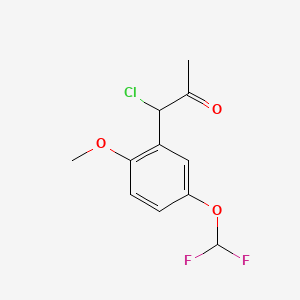
![[3-Chloro-2-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14049039.png)
